molecular formula C10H10N2O4 B2736750 Pidotimod Impurity A CAS No. 14612-22-7

Pidotimod Impurity A

Cat. No.: B2736750
CAS No.: 14612-22-7
M. Wt: 222.2
InChI Key: TXFYQWADOFKHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Impurity Analysis in Pharmaceutical Research and Development

The analysis of impurities is a critical aspect of pharmaceutical research and development, ensuring the safety, efficacy, and quality of drug products. globalpharmatek.comgmpinsiders.com Unwanted chemical substances, known as impurities, can be present in pharmaceutical products and may not offer any therapeutic benefit. jpionline.org In some instances, they can pose a health risk if their levels exceed established safety thresholds. jpionline.org The presence of impurities can arise from various stages, including the synthesis of the API, the formulation of the drug product, or during storage. gmpinsiders.com

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines to control and qualify impurities in new drug substances. jpionline.org The process of identifying, quantifying, and controlling these impurities is known as impurity profiling. globalpharmatek.com This systematic approach is essential for understanding the potential degradation pathways of a drug, which in turn helps in establishing appropriate storage conditions and shelf life. globalpharmatek.com Ultimately, rigorous impurity analysis is fundamental to patient safety and is a mandatory component of new drug applications. researchgate.net

Overview of Pidotimod (B1677867) as an Active Pharmaceutical Ingredient (API)

Pidotimod is a synthetic dipeptide with immunomodulatory properties, meaning it can modify the response of the immune system. pharmaoffer.comdrugbank.com It is classified as an immunostimulant and is used to enhance the body's immune response, particularly in patients with cell-mediated immunosuppression during respiratory or urinary tract infections. pharmaoffer.comdrugbank.com Discovered and developed by the Italian company Poli Industria Chimica, it was first launched for commercial use in 1993. biomedpharmajournal.org

The chemical name for Pidotimod is (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid. nih.gov It is a white, crystalline powder that is soluble in water. echemi.comchemicalbook.com Pidotimod functions by stimulating both the innate and adaptive immune responses. For instance, it can enhance the maturation of dendritic cells, which are crucial for initiating immune responses to pathogens like bacteria and viruses. drugbank.com

Definition and Classification of Pharmaceutical Impurities in Academic Context

In a pharmaceutical context, an impurity is defined as any component of a drug substance or drug product that is not the desired chemical entity. gmpinsiders.com The International Council for Harmonisation (ICH) provides a framework for classifying these impurities, which is widely adopted in academic and industrial research. unr.edu.ar The primary categories of impurities are:

Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. pharmastate.academy They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. unr.edu.arpharmastate.academy

Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts. unr.edu.arpharmastate.academy

Residual Solvents: These are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. unr.edu.ar

Impurities can also be classified as identified or unidentified. Identified impurities have a known chemical structure, while unidentified impurities are characterized by their analytical properties, such as retention time in a chromatogram, but their structure is unknown. ijcrt.org

Rationale for Dedicated Academic Research on Pidotimod Impurity A

While Pidotimod has been in clinical use for a considerable time, dedicated academic research into its specific impurities, such as Impurity A, is crucial for several reasons. Although some studies have been published on the impurity profile of Pidotimod, there is still a need for more comprehensive investigations, particularly concerning stress degradation and the structural characterization of its degradation products. biomedpharmajournal.org The synthesis of Pidotimod can inevitably lead to the formation of impurities. google.com Understanding the formation, characterization, and control of these impurities is vital for ensuring the quality and safety of the final drug product. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFYQWADOFKHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Formation Pathways for Pidotimod Impurity a

Impurity Formation in Pidotimod (B1677867) Synthesis Pathways

The synthesis of pidotimod typically involves the coupling of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid (or its ester derivatives). During this process, several factors related to the starting materials, intermediates, and reaction conditions can contribute to the formation of Pidotimod Impurity A.

Analysis of Starting Material Contributions to Impurity A Formation

The primary starting material implicated in the formation of this compound is L-pyroglutamic acid. This cyclic amino acid can undergo self-condensation, or dimerization, to form the impurity. This side reaction is a known phenomenon in peptide synthesis, particularly when activating the carboxylic acid group of pyroglutamic acid for coupling. mdpi.com The presence of activating agents can inadvertently promote the reaction between two molecules of L-pyroglutamic acid, leading to the formation of the stable dimer, Impurity A.

The quality and purity of the L-pyroglutamic acid starting material are crucial. Pre-existing dimers in the starting material would directly carry over as an impurity in the final product. Therefore, stringent quality control of L-pyroglutamic acid is a key step in minimizing the levels of Impurity A.

Starting MaterialPotential Contribution to Impurity A Formation
L-Pyroglutamic Acid Can undergo self-condensation (dimerization) to form Impurity A, especially during activation of its carboxyl group.
L-Thiazolidine-4-carboxylic acid Not a direct precursor to Impurity A, but its reaction kinetics with activated L-pyroglutamic acid can influence the extent of the competing dimerization reaction.

Role of Intermediates in Pidotimod Synthesis in Impurity A Generation

The key step in pidotimod synthesis where Impurity A is likely to form is the activation of the carboxyl group of L-pyroglutamic acid. vulcanchem.com This activation is necessary to facilitate the amide bond formation with the secondary amine of L-thiazolidine-4-carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used for this purpose. vulcanchem.com

When the activated L-pyroglutamic acid intermediate is formed, it can react in two ways:

Desired Reaction: Reaction with L-thiazolidine-4-carboxylic acid to form pidotimod.

Side Reaction: Reaction with another molecule of L-pyroglutamic acid (or its activated form) to generate this compound.

The relative rates of these two competing reactions will determine the yield of Impurity A. If the concentration of the activated pyroglutamic acid intermediate is high, or if the desired reaction with L-thiazolidine-4-carboxylic acid is sluggish, the formation of the dimer impurity becomes more favorable.

Investigation of Reaction Conditions and Reagents on Impurity A Yield

Several reaction parameters can be optimized to minimize the formation of this compound. These include the choice of coupling agent, temperature, reaction time, and stoichiometry of the reactants.

Coupling Agents: The choice of coupling agent can significantly impact the extent of side reactions. While DCC is effective, it can sometimes lead to the formation of stable N-acylurea byproducts in addition to promoting dimerization. Alternative coupling agents may offer better selectivity for the desired reaction.

Temperature: Industrial-scale production often emphasizes strict temperature control, typically between 0–5°C, during the coupling step to minimize the formation of byproducts, including dimers. vulcanchem.com Lower temperatures generally slow down the rate of all reactions, but can disproportionately affect the rate of side reactions compared to the main reaction.

Stoichiometry and Reaction Time: Precise control over the stoichiometric ratio of the reactants is essential. Ensuring that the activated L-pyroglutamic acid is efficiently consumed by L-thiazolidine-4-carboxylic acid can reduce the opportunity for dimerization. The reaction time is also a critical factor; prolonged reaction times can lead to an increase in the impurity profile. vulcanchem.com

Reaction ParameterEffect on Impurity A Formation
Coupling Agent Different agents have varying efficiencies and propensities for side reactions.
Temperature Lower temperatures (e.g., 0-5°C) are generally preferred to minimize byproduct formation. vulcanchem.com
Stoichiometry Precise control is needed to ensure the efficient reaction of the activated intermediate, reducing self-condensation. vulcanchem.com
Reaction Time Prolonged reaction times can increase the yield of Impurity A. vulcanchem.com
Catalyst Purity Impurities in the catalyst can potentially promote side reactions. vulcanchem.com

Degradation Pathways Leading to this compound Formation

Pidotimod is susceptible to degradation under certain stress conditions, particularly hydrolysis. While the direct degradation of a pidotimod molecule into the pyroglutamic acid dimer (Impurity A) is not the primary pathway, degradation can lead to the formation of its precursors.

Accelerated Degradation Studies and Stress Testing Methodologies for Pidotimod

Accelerated degradation studies are performed under harsh conditions (e.g., high temperature, extreme pH, oxidizing agents) to predict the long-term stability of a drug and to identify potential degradation products. biomedpharmajournal.org For pidotimod, these studies have shown that the molecule is particularly unstable in strong acidic and basic conditions. biomedpharmajournal.orgresearchgate.net

Stress testing methodologies for pidotimod typically involve refluxing a solution of the drug in acidic, basic, or neutral media, as well as exposing the solid drug to heat, humidity, and light, as per ICH guidelines. biomedpharmajournal.orgresearchgate.net

Under acidic conditions, the amide bond linking the pyroglutamic acid moiety and the thiazolidine (B150603) ring in pidotimod is susceptible to hydrolysis. biomedpharmajournal.org This hydrolysis cleaves the pidotimod molecule, resulting in the formation of its constituent parts: L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.

Once L-pyroglutamic acid is formed as a degradation product, it can then undergo acid-catalyzed dimerization to form this compound. mdpi.com This is particularly relevant in acidic formulations or during storage if the drug product is exposed to acidic environments. The degradation of pidotimod in acidic conditions has been shown to follow first-order reaction kinetics. researchgate.netasianpubs.org

Proposed Acidic Degradation Pathway Leading to Impurity A:

Hydrolysis of Pidotimod: Pidotimod + H₂O (in acidic medium) → L-Pyroglutamic Acid + L-Thiazolidine-4-carboxylic acid

Dimerization of L-Pyroglutamic Acid: 2 x L-Pyroglutamic Acid (in acidic medium) → this compound + H₂O

Stress ConditionDegradation ProductsPotential for Impurity A Formation
Acidic Hydrolysis L-Pyroglutamic Acid, L-Thiazolidine-4-carboxylic acidHigh, due to the formation of L-pyroglutamic acid which can then dimerize. biomedpharmajournal.org
Basic Hydrolysis L-Pyroglutamic Acid, L-Thiazolidine-4-carboxylic acidModerate, as L-pyroglutamic acid is formed, but dimerization is typically acid-catalyzed.
Oxidative Degradation Various oxidized productsLow, this pathway does not typically lead to the formation of L-pyroglutamic acid.
Thermal/Photolytic Degradation Minor degradationLow, Pidotimod is relatively stable under these conditions. biomedpharmajournal.org
Basic Degradation Mechanisms

Pidotimod demonstrates marked instability in alkaline conditions. google.com Exposure to basic environments, such as solutions with a pH above 8.0, readily facilitates the hydrolysis of the amide bond. google.com This reaction is a primary pathway for the formation of this compound (L-Pyroglutamic acid) and thiazolidine-4-carboxylic acid.

Stress testing under basic conditions confirms this vulnerability. Studies involving refluxing Pidotimod in 0.1 N sodium hydroxide (B78521) (NaOH) show significant degradation. biomedpharmajournal.org One study reported as much as 90% degradation of Pidotimod when heated in 1.0 N NaOH at 80°C for six hours, leading to the formation of its constituent parts. researchgate.netresearchgate.net The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the amide linkage, which leads to the breaking of the bond and the subsequent formation of the carboxylate of L-Pyroglutamic acid and the thiazolidine-4-carboxylic acid anion.

Table 1: Pidotimod Degradation under Basic Conditions

Condition Temperature Duration Degradation (%) Primary Degradation Products Source(s)
0.1 N NaOH 80°C (Reflux) 3 hours Significant L-Pyroglutamic acid, Thiazolidine-4-carboxylic acid biomedpharmajournal.org
1.0 N NaOH 80°C 6 hours ~90% L-Pyroglutamic acid, additional degradants researchgate.netresearchgate.net
pH > 8.0 Not Specified Not Specified Unstable Not Specified google.com
Oxidative Degradation Mechanisms

Pidotimod is highly susceptible to oxidative stress. biomedpharmajournal.orgresearchgate.net Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can induce degradation. Forced degradation studies typically employ a solution of H₂O₂ (e.g., 0.01% to 3%) to simulate oxidative conditions. biomedpharmajournal.orgajpsonline.com In these studies, Pidotimod solution is often refluxed at elevated temperatures (e.g., 80°C) for a short period, resulting in significant degradation. biomedpharmajournal.org

While oxidation can target the sulfur atom within the thiazolidine ring, a key degradation pathway under these conditions remains the cleavage of the amide bond, yielding L-Pyroglutamic acid (Impurity A). vulcanchem.com A comprehensive LC-MS/MS analysis of stressed samples identified L-Pyroglutamic acid (referred to as DP1) as a degradation product under oxidative conditions. biomedpharmajournal.orgresearchgate.net

Table 2: Pidotimod Degradation under Oxidative Conditions

Condition Temperature Duration Observation Source(s)
0.01% H₂O₂ 80°C (Reflux) 1.5 hours Most vulnerable condition, significant degradation biomedpharmajournal.org
3% H₂O₂ Room Temp 6 hours Recommended condition for initial stress testing ajpsonline.com
Photolytic Degradation Pathways

The stability of Pidotimod upon exposure to light is a factor in its degradation profile. Photostability studies are a standard part of forced degradation testing, where the API is exposed to a combination of fluorescent and ultraviolet (UV) light sources under controlled conditions. unr.edu.ar One study exposed the Pidotimod API, spread as a thin layer, to UV light (5382 LUX and 144 UW/cm²) for 21 days. biomedpharmajournal.org Analysis of the stressed samples revealed the formation of degradation products, including L-Pyroglutamic acid. biomedpharmajournal.orgresearchgate.net While some crystalline forms of Pidotimod are reported to have good light stability, the potential for photolytic cleavage exists, contributing to the formation of Impurity A. google.com Non-oxidative photolytic reactions can include the hemolytic cleavage of hetero bonds, which could contribute to the breakdown of the Pidotimod structure. unr.edu.ar

Thermal Degradation Characteristics

Elevated temperatures can induce the degradation of Pidotimod. Thermal degradation studies are conducted by exposing the solid API to high heat (e.g., 80°C) over an extended period. biomedpharmajournal.org Pidotimod is also noted to be unstable in aqueous solutions, with its degradation being influenced by temperature. google.com Stress testing under conditions of both heat and humidity (e.g., 40°C at 75% relative humidity) also results in degradation. biomedpharmajournal.org As with other stress conditions, a major outcome of thermal degradation is the cleavage of the amide bond, resulting in the formation of L-Pyroglutamic acid (Impurity A). biomedpharmajournal.orgresearchgate.net

Table 3: Summary of Pidotimod Degradation and Impurity A Formation

Stress Condition Key Mechanism Formation of Impurity A (L-Pyroglutamic acid) Source(s)
Basic (Alkaline) Amide Hydrolysis Yes, significant formation google.comgoogle.combiomedpharmajournal.org
Oxidative Oxidation, Amide Bond Cleavage Yes, identified as a degradation product biomedpharmajournal.orgresearchgate.net
Photolytic Photolytic Cleavage Yes, identified as a degradation product biomedpharmajournal.orgresearchgate.net
Thermal Thermolysis, Amide Bond Cleavage Yes, identified as a degradation product biomedpharmajournal.orgresearchgate.net

Postulation and Mechanistic Elucidation of this compound Degradation Routes

The formation of this compound (L-Pyroglutamic acid) from the parent drug under various stress conditions—hydrolytic (acidic and basic), oxidative, photolytic, and thermal—can be primarily attributed to the hydrolysis of the central amide bond. This bond connects the (S)-5-oxopyrrolidine-2-carbonyl moiety (which becomes L-Pyroglutamic acid upon cleavage) and the (R)-thiazolidine-4-carboxylic acid moiety.

The mechanism is a classic nucleophilic acyl substitution reaction.

Under Basic Conditions: The hydroxide ion (OH⁻) from an alkaline medium acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the amide group in Pidotimod. This forms a tetrahedral intermediate which is unstable. The intermediate collapses, breaking the carbon-nitrogen bond (the amide bond). The departing amine group (on the thiazolidine ring) is a poor leaving group, but it is protonated by water or another proton source in the medium, facilitating its departure and leading to the formation of L-Pyroglutamic acid and thiazolidine-4-carboxylic acid. asianpubs.org

Under Acidic Conditions: In an acidic environment, the oxygen atom of the amide's carbonyl group is first protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile, which in this case is a water molecule. A tetrahedral intermediate is formed, and following a proton transfer, the amine portion of the thiazolidine ring is eliminated as a stable, protonated leaving group. Deprotonation of the remaining carbonyl group yields L-Pyroglutamic acid. biomedpharmajournal.org

Under Oxidative, Thermal, and Photolytic Conditions: While the primary reactions for these stressors may differ (e.g., oxidation at the sulfur atom or radical formation via light), they provide the energy or reactive species necessary to facilitate the cleavage of the amide bond, which is often a point of instability in peptide-like molecules. biomedpharmajournal.orgresearchgate.net The identification of both L-Pyroglutamic acid (DP1) and thiazolidine-4-carboxylic acid (DP3) as degradation products in comprehensive stress studies strongly supports this hydrolytic cleavage as the central degradation route for forming Impurity A. biomedpharmajournal.orgresearchgate.net

Influence of Excipients and Formulation Components on Impurity A Degradation (from a chemical interaction perspective)

The degradation of Pidotimod into Impurity A can be significantly influenced by the excipients used in its pharmaceutical formulation. These interactions are not merely physical but are often chemical in nature, creating microenvironments that can accelerate degradation pathways. scirp.org

Influence of pH-modifying Excipients: The stability of Pidotimod is highly pH-dependent, being particularly unstable in basic conditions. google.comgoogle.com Excipients that create an alkaline micro-environmental pH within the formulation can promote the basic hydrolysis of the amide bond, leading to increased formation of Impurity A. nih.gov For instance, the use of alkaline excipients like sodium bicarbonate or sodium carbonate as pH-adjusting agents could accelerate this degradation. google.com Conversely, acidic excipients could promote acid-catalyzed hydrolysis.

Reactive Impurities in Excipients: Many common pharmaceutical excipients can contain reactive impurities, even at trace levels. scirp.orgnih.gov Aldehydes (such as formaldehyde), peroxides, and organic acids are known reactive impurities found in excipients like lactose, starches, and cellulose (B213188) derivatives. scirp.orgnih.gov These impurities can directly interact with the Pidotimod molecule. For example, peroxide impurities can act as oxidizing agents, initiating oxidative degradation pathways that can lead to the cleavage of the amide bond. scirp.org Aldehyde impurities could potentially form Schiff bases, though the primary interaction leading to Impurity A is more likely related to promoting hydrolytic or oxidative conditions. scirp.org

Moisture Content: The presence of moisture, often absorbed by hygroscopic excipients, is a critical factor. Water is a necessary reactant for the hydrolysis of the amide bond. ajpsonline.com Excipients with a high moisture content can provide the aqueous medium necessary for hydrolytic degradation to occur, especially when combined with favorable pH conditions or elevated temperatures. nih.gov

Metal Ions: Trace metal ions, which can be present as impurities in excipients, may act as catalysts for oxidative degradation, further promoting the breakdown of Pidotimod and the formation of Impurity A. ajpsonline.com

Therefore, the careful selection and quality control of excipients are essential to ensure the stability of Pidotimod formulations. scirp.org Compatibility studies between Pidotimod and proposed excipients are crucial to identify potential interactions that could lead to the unacceptable generation of Impurity A and other degradants. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Pidotimod Impurity a

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the separation, identification, and quantification of impurities in pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the most prevalent techniques due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity A

The development of a robust HPLC method is a meticulous process involving the optimization of several key parameters to achieve the desired separation of Impurity A from the active pharmaceutical ingredient (API) and other related substances.

The choice of the stationary phase is paramount in achieving effective separation. For the analysis of Pidotimod (B1677867) and its impurities, reversed-phase columns, particularly those with octadecylsilane (B103800) (C18) bonded silica, are widely utilized. google.comgoogle.com These non-polar stationary phases are effective in separating compounds based on their hydrophobicity. Studies have shown that C18 columns provide good resolution for Pidotimod and its degradation products. biomedpharmajournal.org A patent for preparing Pidotimod Impurity A specifies the use of a C18 reversed-phase filler as the stationary phase. google.com

Given that Pidotimod possesses two chiral centers, leading to the possibility of stereoisomeric impurities, chiral stationary phases (CSPs) are crucial for enantiomeric and diastereomeric separation. biomedpharmajournal.orgnih.gov Research has been conducted on various CSPs for the separation of Pidotimod enantiomers, including those based on amylose (B160209) derivatives like Chiralpak-IA and beta-cyclodextrin-based columns such as LICHROCART CHIRADEX. nih.govresearchgate.net The use of a Lux Amylose-1 column has also been reported for the successful separation of Pidotimod and its three isomers. researchgate.net These specialized columns allow for the resolution of stereoisomers that would otherwise co-elute on a standard achiral column.

Table 1: Stationary Phases Used in Pidotimod Impurity Analysis

Stationary Phase Type Specific Column Example Application Reference
Reversed-Phase C18 General impurity profiling and separation of degradation products. google.comgoogle.combiomedpharmajournal.org
Chiral Stationary Phase Chiralpak-IA Separation of Pidotimod enantiomers. nih.gov
Chiral Stationary Phase LICHROCART CHIRADEX (beta-cyclodextrin based) Estimation of R and S enantiomers of Pidotimod. researchgate.net
Chiral Stationary Phase Lux Amylose-1 Separation of Pidotimod and its three isomers. researchgate.net
Reversed-Phase Sepax GP-C8 Separation and identification of related substances. xml-journal.net

The composition of the mobile phase plays a critical role in controlling the retention and elution of analytes. For the analysis of Pidotimod and its impurities, mobile phases typically consist of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). google.comgoogle.com

The pH of the aqueous phase is a key parameter to optimize, as it affects the ionization state of the acidic and basic functional groups in Pidotimod and its impurities, thereby influencing their retention on a reversed-phase column. A patent for a method of preparing this compound describes a mobile phase of sodium dihydrogen phosphate (B84403) solution-methanol with a pH of 3.0. google.com Another study utilized a mobile phase of 0.01 M sodium dihydrogen phosphate (pH 4.0) with methanol and isopropanol (B130326) for the determination of Pidotimod in plasma. latamjpharm.org

Both isocratic and gradient elution methods have been developed. Isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler but may not be suitable for separating complex mixtures of impurities with a wide range of polarities. researchgate.netijpronline.com Gradient elution, which involves a programmed change in the mobile phase composition during the analysis, is often necessary to achieve adequate separation of all components within a reasonable timeframe. google.comgoogle.com For instance, a gradient of sodium dihydrogen phosphate solution and methanol has been used for the detection of impurities in Pidotimod ethyl ester. google.comgoogle.com

Table 2: Examples of Mobile Phase Systems for Pidotimod Impurity Analysis

Mobile Phase Composition Elution Mode Application Reference
Sodium dihydrogen phosphate solution-methanol (pH 3.0, 70:30 v/v) Gradient HPLC detection of Impurity A, B, and C. google.com
Ammonium acetate (B1210297) buffer (pH 4.5, 10 mM) and MeOH/ACN (90:10 v/v) in a 97:03 v/v ratio Isocratic Separation of Pidotimod and its degradation products. biomedpharmajournal.org
Ammonium acetate buffer and methanol (85:15 v/v) Isocratic Separation of Pidotimod enantiomers. researchgate.net
Acetonitrile/0.1% trifluoroacetic acid (TFA) and isopropanol/0.1% TFA (90:10, v/v) Not Specified Separation of Pidotimod and its isomers. researchgate.net
0.005% trifluoroacetic acid (TFA) in water and methanol Gradient Separation and identification of related substances. xml-journal.net

Achieving baseline separation between Impurity A, Pidotimod, and other related substances is a primary goal of method development. Resolution can be enhanced by systematically optimizing chromatographic parameters. Adjusting the mobile phase composition, including the type and concentration of the organic modifier and the pH of the buffer, can significantly impact selectivity and resolution. researchgate.net

The column temperature is another parameter that can be fine-tuned. An increase in temperature generally decreases the viscosity of the mobile phase, which can improve efficiency, but it may also affect the selectivity of the separation. A study on Pidotimod degradation products found that a column temperature of 40°C provided the best separation. biomedpharmajournal.org The flow rate of the mobile phase also influences resolution and analysis time. A study on the enantiomeric resolution of Pidotimod utilized a flow rate of 0.8 ml/min. researchgate.net Ultimately, a combination of optimized stationary phase, mobile phase, temperature, and flow rate is required to achieve the necessary resolution for accurate quantification of Impurity A. researchgate.netasianpubs.org

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers several advantages over conventional HPLC, including higher resolution, increased sensitivity, and significantly shorter analysis times. waters.commdpi.com

The application of UPLC can be highly beneficial for the profiling of impurities in drug substances like Pidotimod. waters.com The enhanced resolution provided by UPLC allows for the detection and quantification of trace-level impurities that might not be resolved by standard HPLC methods. waters.com The reduction in analysis time, often to less than 7 minutes for impurity assays, leads to higher sample throughput, which is particularly advantageous in a quality control environment. waters.com While specific UPLC methods for this compound are not extensively detailed in the provided search results, the principles of method development are similar to HPLC, involving the optimization of stationary and mobile phases to leverage the high efficiency of the UPLC system.

Gas Chromatography (GC) for Specific Impurities (if applicable)

While liquid chromatography is the primary technique for analyzing non-volatile and thermally labile compounds like Pidotimod and most of its impurities, Gas Chromatography (GC) can be applicable for the determination of specific, volatile impurities. There is a published study on the use of GC for determining residual organic solvents in Pidotimod. biomedpharmajournal.org This is a common application of GC in pharmaceutical analysis, as residual solvents are process-related impurities that must be controlled. However, for non-volatile impurities like this compound, which is structurally related to the parent compound, GC is generally not a suitable technique without derivatization. google.com

Chiral Chromatography for Enantiomeric and Diastereomeric Impurities

Pidotimod possesses two chiral centers, leading to the possible existence of four stereoisomers. nih.gov Consequently, impurities can also exist as enantiomers or diastereomers. biomedpharmajournal.orgmasterorganicchemistry.com Chiral chromatography is an essential technique for separating these stereoisomers, which often exhibit different pharmacological and toxicological profiles. researchgate.net

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the method of choice for the enantiomeric resolution of Pidotimod and its isomers. biomedpharmajournal.orgresearchgate.net For instance, a Lux Amylose-1 column has been successfully employed to separate the four isomers of Pidotimod with a resolution greater than 1.5. researchgate.netresearchgate.net The mobile phase in such separations often consists of a mixture of solvents like acetonitrile and isopropanol with an additive like trifluoroacetic acid (TFA). researchgate.netresearchgate.net

Studies have also utilized Chiralpak-IA, a CSP based on amylose tris(3,5-dimethylphenyl carbamate), to separate Pidotimod enantiomers. nih.gov The separation mechanism on this type of CSP involves interactions such as hydrogen bonding and van der Waals forces between the analyte and the chiral selector. nih.gov The development of such methods is critical for controlling the stereochemical purity of Pidotimod and ensuring that the levels of unwanted stereoisomeric impurities, including Impurity A, are within acceptable limits. researchgate.net

Spectrometric and Spectroscopic Techniques for Structural Elucidation of this compound

A combination of spectrometric and spectroscopic techniques is employed for the definitive structural elucidation of this compound.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of impurities and studying their fragmentation patterns, which aids in structural identification. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of Pidotimod and its impurities. biomedpharmajournal.orgresearchgate.net

For instance, in the analysis of Pidotimod degradation products, ESI-MS-MS spectra can reveal characteristic fragment ions. researchgate.net Pidotimod itself, with a molecular weight of 244.27 g/mol , typically shows a protonated molecular ion [M+H]⁺ at m/z 245. researchgate.netpharmaffiliates.com A common fragmentation pathway involves the loss of a water molecule, resulting in a fragment ion at m/z 227. biomedpharmajournal.orgresearchgate.net The analysis of fragmentation patterns of impurities, when compared with the parent drug, allows for the identification of structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of chemical compounds, including pharmaceutical impurities. hyphadiscovery.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of atoms (¹H, ¹³C) and their connectivity within the molecule.

While specific NMR data for this compound is not detailed in the provided context, the general application of NMR involves analyzing chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) to piece together the complete molecular structure. hyphadiscovery.com For complex molecules, techniques like ¹H-¹⁵N HMBC can provide crucial connectivity information. nih.gov The definitive structure of this compound, (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone, would be confirmed through comprehensive NMR analysis. clearsynth.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. libretexts.orglibretexts.org In the context of Pidotimod and its impurities, IR spectroscopy can differentiate between them by highlighting differences in their functional groups.

For example, the IR spectrum of a carboxylic acid typically shows a broad O-H stretching band from 2500-3300 cm⁻¹ and a C=O stretching band between 1690-1760 cm⁻¹. libretexts.org Amides, another functional group present in Pidotimod, exhibit characteristic N-H and C=O stretching vibrations. libretexts.org For this compound, the presence of tetrone functionality would give rise to distinct carbonyl (C=O) absorption bands in its IR spectrum. clearsynth.com A reported IR spectrum for a form of di-pidotimod benzathine showed characteristic peaks at approximately 696, 742, 1257, 1277, 1557, 1633, 1666, and 1697 cm⁻¹. google.com

UV-Visible Spectroscopy in Quantitative Analysis and Detection

UV-Visible spectroscopy is a straightforward and cost-effective method often used for the quantitative analysis of pharmaceuticals. ijaresm.comiajps.com The principle is based on the absorption of UV or visible light by the analyte, which is proportional to its concentration (Beer-Lambert law). iajps.com

For Pidotimod and its impurities, a suitable wavelength for detection is determined by scanning the UV spectrum. A wavelength of 215 nm has been found to provide good sensitivity for Pidotimod and its degradation products. biomedpharmajournal.org In HPLC methods, a UV detector set at a specific wavelength (e.g., 210 nm or 203 nm) is commonly used for the quantification of Pidotimod and its impurities. google.comijpronline.com While UV-Vis spectroscopy is excellent for quantification, it is generally not used for structural elucidation as it provides limited structural information. ijaresm.com

Validation of Analytical Methods for this compound

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose, which in this case is the quantification of this compound. clearsynth.comijpronline.com The validation process is conducted according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijpronline.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijaresm.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpronline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpronline.com

For example, a validated HPLC method for Pidotimod demonstrated good linearity, with the relative standard deviation (%RSD) for validation experiments being less than 2%, indicating high validity and reliability. ijpronline.com Similarly, a chiral HPLC method for Pidotimod isomers was validated for linearity, specificity, accuracy, and precision. researchgate.net

Data Tables

Table 1: Spectroscopic and Chromatographic Data for Pidotimod and Related Substances

Compound/TechniqueKey FindingsReference
Pidotimod
LC-MS/MS[M+H]⁺ ion at m/z 245; fragment ion at m/z 227 (loss of H₂O) biomedpharmajournal.orgresearchgate.net
HPLC-UVDetection wavelength at 215 nm biomedpharmajournal.org
Pidotimod Isomers
Chiral HPLCSeparation on Lux Amylose-1 column with Rs > 1.5 researchgate.netresearchgate.net
Chiral HPLCSeparation on Chiralpak-IA CSP nih.gov
This compound
Chemical Name(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone clearsynth.com
Intended UseAnalytical method development and validation clearsynth.comaxios-research.com
Pidotimod Degradation Product (DP2)
LC-MS/MS[M+H]⁺ ion at m/z 263 researchgate.net

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. pharmaknowledgeforum.compharmjournal.ru For this compound, this is typically demonstrated through forced degradation studies and the analysis of spiked samples.

In a typical HPLC method, specificity is confirmed by injecting a blank (diluent), a solution of the main analyte (Pidotimod), a solution of Impurity A, and a spiked solution containing both Pidotimod and Impurity A. pharmaknowledgeforum.com The goal is to show that the peaks for Pidotimod and Impurity A are well-resolved from each other and from any other potential peaks originating from the blank or degradation products. cjph.com.cntransharmreduction.org Chromatographic methods are developed to achieve baseline separation (Resolution > 1.5) between the analyte and all potential impurities. cjph.com.cn Diode Array Detectors (DAD) are often used to further confirm the specificity by checking the spectral purity of the peaks, ensuring that no other impurity is co-eluting. pharmjournal.ru Studies have shown that HPLC methods can successfully separate Pidotimod from its impurities, demonstrating the high specificity of these techniques. ijaresm.comcjph.com.cn

Linearity and Range Determination

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For an impurity like this compound, the range is typically established from the limit of quantification (LOQ) to 120% or 150% of the specification limit. pharmaknowledgeforum.com A series of solutions of this compound are prepared at different concentrations and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 (typically >0.99) indicates a strong linear relationship. researchgate.net

One study established a linear range for related substances in Pidotimod from 1.25 to 20 µg/mL. globethesis.com Another validation for Pidotimod enantiomers showed linearity over a concentration range of 50-250 µg/mL with a correlation coefficient of 0.9989. researchgate.netresearchgate.net For isomeric impurities, linearity was demonstrated in ranges of 0.2 to 3.5 µg/mL. researchgate.net

Table 1: Example of Linearity Data for an Impurity This table is representative of typical data and may not reflect specific results for this compound.

Concentration Level (% of Specification)Concentration (µg/mL)Mean Peak Area (n=3)
QL (Quantification Limit)0.55,200
50%1.010,150
100%2.020,300
120%2.424,400
150%3.030,550
Linear Regression: y = 10150x + 100
Correlation Coefficient (r²): 0.9995

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. fda.govpmda.go.jp

Accuracy for impurity quantification is typically assessed by analyzing a sample (drug substance or product) spiked with a known amount of the impurity at different concentration levels (e.g., 3 concentrations, 3 replicates each). pmda.go.jpchromatographyonline.com The recovery of the impurity is then calculated. For Pidotimod impurities, recovery values are generally expected to be within 80% to 120%. cjph.com.cn

Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time under the same conditions. chromatographyonline.com It is determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. pmda.go.jp

Intermediate Precision: This expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. pmda.go.jpgmpsop.com This demonstrates the reliability of the method under typical laboratory variations.

For Pidotimod-related substances, the relative standard deviation (RSD) for precision is generally required to be low, often less than 5%, while for intermediate precision, the RSD is also expected to be within acceptable limits (e.g., <10%). cjph.com.cntransharmreduction.org One study reported that the %RSD for repeatability and intermediate precision for Pidotimod enantiomers was less than 2%. researchgate.net

Table 2: Example of Accuracy and Precision Data for an Impurity This table is representative of typical data and may not reflect specific results for this compound.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Low1.00.9898.0%1.8%2.5%
Medium2.02.03101.5%
High3.02.9598.3%

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. fda.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. fda.govpmda.go.jp

These limits are crucial for impurity analysis as they define the sensitivity of the method. They are often determined based on the signal-to-noise ratio (S/N), where the S/N is typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. One validated HPLC method for Pidotimod enantiomers determined the LOD and LOQ to be 1.2072 µg/mL and 3.6583 µg/mL, respectively. researchgate.net Another study on Pidotimod isomers reported very low LOD and LOQ values of approximately 0.12 ng/mL and 0.4 ng/mL, respectively, highlighting the high sensitivity of the developed method. researchgate.net

Table 3: Example of LOD and LOQ Data This table is representative of typical data and may not reflect specific results for this compound.

ParameterMethodResult (µg/mL)
Limit of Detection (LOD)Signal-to-Noise (3:1)0.15
Limit of Quantification (LOQ)Signal-to-Noise (10:1)0.50

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Comprehensive Impurity Profiling

While HPLC is excellent for separation and quantification, identifying unknown impurities often requires more powerful characterization tools. Hyphenated techniques, which couple a separation technique with a spectroscopic technique, are invaluable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used technique for impurity profiling. biomedpharmajournal.org LC separates the components of a mixture, which are then introduced into a mass spectrometer to determine their molecular weight and structural information through fragmentation patterns. vulcanchem.com LC-MS/MS has been successfully used to identify and characterize degradation products of Pidotimod, with some studies identifying previously unknown impurities. researchgate.netbiomedpharmajournal.org This technique confirmed the elution of Pidotimod enantiomers in one study and was used to postulate degradation pathways in another. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is primarily used for the analysis of volatile and semi-volatile impurities. While less common for a dipeptide like Pidotimod, it has been used to determine residual organic solvents in the API. biomedpharmajournal.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique provides detailed structural information, making it highly effective for the unambiguous identification of unknown impurities. The LC system isolates the impurity, which is then directly analyzed by NMR spectroscopy. This was used to identify a major degradation product of Pidotimod as 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′- d]pyrazine-5,10-dione. researchgate.net

These advanced techniques are crucial for building a comprehensive impurity profile of Pidotimod, which is essential for process optimization, quality control, and regulatory compliance. globethesis.combookpi.org

Academic Research on the Qualification and Control of Pidotimod Impurity a

Impurity Profiling Strategies and Methodologies in Pharmaceutical Research

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification, structural elucidation, and quantitative determination of impurities in bulk drug substances and final formulations. medwinpublishers.com The primary goal is to ensure the safety and efficacy of the drug product, as even minute quantities of undesirable compounds can impact its quality. medwinpublishers.comnih.gov Regulatory bodies like the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities. medwinpublishers.comresearchgate.net

The process of impurity profiling involves a systematic approach to gather and analyze data to determine the biological safety of an impurity. medwinpublishers.com This has become a cornerstone of modern pharmaceutical analysis. researchgate.net A variety of analytical techniques are employed to detect, isolate, and characterize impurities. These methods are often used in combination to provide a comprehensive impurity profile.

Commonly employed analytical techniques in impurity profiling include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are fundamental for separating impurities from the active pharmaceutical ingredient (API). nih.govresearchgate.net

Spectroscopic Methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are powerful tools for elucidating the chemical structure of isolated impurities. nih.govresearchgate.net

Hyphenated Techniques: The combination of chromatographic and spectroscopic methods, such as LC-MS, GC-MS, and LC-NMR, are particularly effective for identifying and characterizing impurities, even at trace levels. nih.govresearchgate.net

The sources of impurities in a drug substance like Pidotimod (B1677867) can be diverse, arising from the manufacturing process, degradation of the API, or interactions with excipients. nih.gov Therefore, a robust impurity profiling strategy is essential throughout the drug development lifecycle to ensure the final product meets the required quality standards.

Development and Application of Pidotimod Impurity A Reference Standards in Research

Pharmaceutical reference standards are crucial for the accurate identification and quantification of impurities, ensuring the safety and efficacy of medications. labroots.comknorspharma.com For this compound, the development and application of a well-characterized reference standard are vital for quality control and regulatory compliance. synzeal.comlgcstandards.com These standards serve as a benchmark against which production batches of Pidotimod can be compared. knorspharma.com

The development of a reference standard for an impurity like this compound typically involves:

Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from bulk batches of the drug substance.

Purification: Techniques such as preparative chromatography are used to achieve a high degree of purity. researchgate.net

Characterization: A comprehensive analytical characterization is performed to confirm the identity and establish the purity of the reference standard. This often includes techniques like NMR, MS, and IR spectroscopy. researchgate.net

Once developed, the this compound reference standard has several critical applications in research and quality control:

Method Validation: It is used to validate analytical methods developed for the detection and quantification of the impurity in Pidotimod drug substance and product. knorspharma.com

Routine Quality Control: Manufacturing sites use the reference standard to monitor and control the levels of Impurity A in each batch of Pidotimod produced. lgcstandards.com

Stability Studies: The reference standard helps in assessing the formation of Impurity A under various storage conditions, providing insights into the degradation pathways of Pidotimod.

The availability of high-quality reference standards for impurities like this compound is a prerequisite for meeting the stringent requirements set by pharmacopoeias and regulatory agencies. researchgate.net

Theoretical and Computational Approaches to Impurity Assessment

In recent years, theoretical and computational methods have become increasingly valuable in the assessment of pharmaceutical impurities. These in silico approaches can provide rapid and cost-effective insights into the potential risks associated with impurities, guiding further experimental testing and risk management strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Impurity Qualification

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that relates the chemical structure of a compound to its biological activity. nih.gov In the context of pharmaceutical impurities, QSAR models are used to predict the potential toxicity, particularly genotoxicity, of an impurity based on its molecular structure. nih.govnih.gov

The ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals explicitly allows for the use of in silico predictive tools, including QSAR models, for the qualification of impurities. nih.govpremier-research.com A QSAR assessment for an impurity like this compound would typically involve:

Data Collection: Gathering a dataset of structurally similar compounds with known experimental toxicity data.

Model Development: Using statistical methods to build a mathematical model that correlates structural features (descriptors) with the observed toxicity. nih.gov

Prediction: Applying the developed model to the structure of this compound to predict its potential toxicity.

For regulatory acceptance, it is often recommended to use a combination of two complementary QSAR models: an expert rule-based system and a statistical-based system. premier-research.com The predictions from these models, along with an expert review, help in classifying the impurity and determining the appropriate control strategy. nih.gov

In Silico Prediction of Potential Structural Alerts for Reactivity or Interaction

Structural alerts are specific molecular substructures or fragments that are known to be associated with a particular type of toxicity, such as genotoxicity. frontiersin.org In silico tools can screen the chemical structure of an impurity like this compound for the presence of these alerts. frontiersin.orgnih.gov

The identification of a structural alert does not automatically mean the impurity is toxic, but it does flag it for further investigation. nih.gov This approach is a key component of the ICH M7 workflow for assessing mutagenic impurities. toxhub-consulting.com Several commercial and open-source software programs are available that contain databases of structural alerts for various toxicity endpoints. nih.govnih.gov

The process involves:

Inputting the chemical structure of this compound into the software.

The software compares the structure against its database of known structural alerts.

A report is generated indicating the presence or absence of any alerts and providing information on the potential for reactivity or interaction with biological macromolecules like DNA. scholarsresearchlibrary.com

This information is crucial for early-stage risk assessment and helps prioritize which impurities require more extensive experimental testing. nih.gov

Computational Studies on Sorbent-Analyte Interactions for Chromatographic Prediction

Computational modeling can also be applied to predict the behavior of impurities during chromatographic analysis. Understanding the interactions between an analyte (the impurity) and the sorbent (the stationary phase in the chromatography column) is key to developing effective separation methods. nih.gov

For an impurity like this compound, computational studies can be used to:

Predict Retention Time: By modeling the interactions between the impurity and the stationary phase, it is possible to predict its retention time in a given chromatographic system. researchgate.net This can aid in method development and impurity identification.

Understand Separation Mechanisms: Computational models can provide insights into the molecular forces (e.g., hydrophobic, electrostatic, steric) that govern the separation of the impurity from the API and other components. nih.gov A study on Pidotimod and its isomers utilized computational methods to understand the sorbent-analyte interactions, which helped in interpreting and even predicting the chromatographic separation results. researchgate.net

Optimize Separation Conditions: By simulating different chromatographic conditions (e.g., mobile phase composition, pH, temperature), computational models can help identify the optimal parameters for achieving the desired separation of this compound. nih.gov

These computational approaches, while not replacing experimental work, can significantly reduce the number of experiments required, saving time and resources in the development of analytical methods. nih.gov

Research on Genotoxicity Assessment Methodologies for Pharmaceutical Impurities

Genotoxic impurities are a class of impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer. scholarsresearchlibrary.comrroij.com Therefore, the assessment of genotoxicity is a critical component of impurity qualification in the pharmaceutical industry. scholarsresearchlibrary.com

Regulatory guidelines, such as ICH M7, provide a framework for the assessment and control of genotoxic impurities. sciencescholar.us The assessment typically follows a tiered approach:

In Silico Assessment: As discussed previously, the first step is often a computational assessment using QSAR models and structural alert analysis to predict the genotoxic potential of the impurity. nih.govrroij.com

Ames Test: If the in silico assessment indicates a potential for genotoxicity, the next step is typically to perform a bacterial reverse mutation assay, commonly known as the Ames test. scholarsresearchlibrary.com This in vitro test is considered a reliable method for detecting mutagenic potential. scholarsresearchlibrary.com

In Vivo Testing: If the Ames test is positive, further in vivo testing, such as a micronucleus test in rodents, may be required to assess the genotoxic potential in a mammalian system. scholarsresearchlibrary.com

The goal of this tiered approach is to identify and control potentially genotoxic impurities to a level that poses a negligible risk to patients. The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for a genotoxic impurity that is considered to be associated with a very low lifetime cancer risk. rroij.com For impurities with sufficient evidence of genotoxicity, strict control limits are established based on the TTC. rroij.com

Future Research Directions and Contemporary Challenges in Pidotimod Impurity a Studies

Investigation of Novel or Unidentified Pidotimod (B1677867) Impurities

The comprehensive identification of all potential impurities in an active pharmaceutical ingredient (API) is a critical and ongoing challenge. While Pidotimod Impurity A, also known as L-Pyroglutamic Anhydride, is a known related substance, recent research has highlighted the existence of previously unidentified impurities.

A significant study involving stress testing of Pidotimod under various conditions (acidic, basic, oxidative, thermal, and photolytic) led to the identification of nine degradation products. biomedpharmajournal.org Of these, six were novel and had not been previously reported in the literature. biomedpharmajournal.org This underscores the necessity of rigorous stability studies to uncover the full impurity profile of a drug substance. The degradation pathways of Pidotimod can be complex, leading to a variety of related substances. For instance, one major degradation product was identified as 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione. researchgate.net

The investigation into such novel impurities is crucial as they may have unique toxicological profiles or impact the stability and efficacy of the final drug product. Future research in this area will likely focus on:

Forced degradation studies under a wider range of conditions: This could reveal additional, less common impurities.

Characterization of impurities in different biological matrices: Understanding how Pidotimod degrades in vivo can provide insights into potential metabolites that may also be considered impurities.

Synthesis and isolation of novel impurities: This allows for their definitive structural elucidation and toxicological assessment.

Below is a table summarizing some of the identified process-related and degradation impurities of Pidotimod.

Impurity Name/IdentifierMolecular FormulaMolecular Weight ( g/mol )Origin
This compound (L-Pyroglutamic Anhydride)C10H10N2O4222.2Process-related
Pyroglutamic acid (DP1/INH-1)C5H7NO3129.11Degradation/Process-related
Thiazolidine (B150603) carboxylic acid (DP3/INH-2)C4H7NO2S133.17Degradation/Process-related
DP-2C10H10N2O5S262.0Degradation
DP-4C9H12N2O4S244.27Degradation

This table is generated based on available research data and is not exhaustive.

Development of Orthogonal Analytical Techniques for Enhanced Impurity Characterization

To ensure the comprehensive separation and detection of all impurities, regulatory agencies increasingly recommend the use of orthogonal analytical techniques. Orthogonal methods are based on different separation principles, thereby increasing the probability of detecting co-eluting peaks that might be missed by a single method.

For a polar compound like Pidotimod and its impurities, a single reversed-phase high-performance liquid chromatography (RP-HPLC) method may not be sufficient to resolve all related substances. asianpubs.org The development of orthogonal methods is therefore a key area of future research. Potential orthogonal techniques for Pidotimod impurity analysis include:

Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are poorly retained in RP-HPLC. chromatographytoday.com The use of a HILIC method in conjunction with an RP-HPLC method would provide a more complete picture of the impurity profile.

Supercritical Fluid Chromatography (SFC): SFC is another valuable orthogonal technique that often provides different selectivity compared to liquid chromatography. chromatographytoday.com It can be particularly useful for the separation of chiral compounds and polar molecules.

Ion-Exchange Chromatography (IEC): Given the acidic nature of Pidotimod and some of its impurities, IEC could offer a unique separation mechanism based on charge.

Capillary Electrophoresis (CE): CE provides high-efficiency separations based on the electrophoretic mobility of analytes and can be a powerful orthogonal technique to HPLC.

The combination of these techniques with mass spectrometry (LC-MS/MS) provides a powerful tool for the identification and structural elucidation of unknown impurities. biomedpharmajournal.orgresearchgate.net

Integration of Advanced Computational and Analytical Chemistry for Predictive Impurity Control

The integration of computational chemistry with analytical data offers a proactive approach to impurity control. By predicting potential impurities and degradation products, manufacturers can develop more robust control strategies early in the development process.

Future research in this domain for this compound and other related substances will likely involve:

In silico prediction of degradation pathways: Computational models can be used to predict the likely degradation products of Pidotimod under various stress conditions. This can help to guide the design of forced degradation studies and the development of analytical methods.

Quantitative Structure-Activity Relationship (QSAR) modeling for toxicity prediction: QSAR models can be used to predict the potential toxicity of identified and predicted impurities. This information is crucial for setting appropriate acceptance criteria and for prioritizing the toxicological assessment of novel impurities.

Molecular modeling to understand impurity formation: Computational tools can be employed to study the reaction mechanisms leading to the formation of specific impurities, such as this compound. This understanding can inform the optimization of the synthetic process to minimize impurity formation.

The use of these predictive tools can significantly reduce the experimental burden and accelerate the drug development process while ensuring the safety and quality of the final product.

Academic Contributions to Regulatory Science Frameworks for Impurities

The regulatory landscape for pharmaceutical impurities is continuously evolving, with guidelines from bodies like the International Council for Harmonisation (ICH) providing a framework for their control. aifa.gov.it Academic research plays a vital role in informing and shaping these regulatory frameworks.

While specific academic contributions to the regulatory science framework for Pidotimod impurities are not extensively documented, the broader academic community contributes in several ways:

Developing novel analytical methods: Academic research is often at the forefront of developing new and more sensitive analytical techniques for impurity detection and characterization. These advancements can eventually be incorporated into regulatory guidance.

Investigating the toxicological effects of impurities: Academic studies on the biological effects of various classes of chemical compounds, including potential impurities, provide the foundational knowledge for establishing safe exposure limits.

Providing data on impurity formation and control: Research into reaction kinetics and mechanisms in academic laboratories can provide valuable insights into how impurities are formed and how their formation can be minimized. This data can be used to support the development of more effective control strategies.

Future academic contributions will be crucial in addressing emerging challenges, such as the control of mutagenic impurities and the development of risk-based approaches to impurity management.

Research on Sustainable Synthetic Routes to Minimize Impurity Formation

The principles of green and sustainable chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact and improve the efficiency of synthetic processes. A key aspect of this is the minimization of impurity formation.

For Pidotimod, research into sustainable synthetic routes could focus on:

Catalytic methods: The use of highly selective catalysts can direct the reaction towards the desired product and minimize the formation of by-products, including this compound.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild reaction conditions, potentially reducing the formation of degradation products.

Continuous flow chemistry: Flow reactors can offer better control over reaction parameters such as temperature and reaction time, leading to improved yields and reduced impurity levels compared to traditional batch processes.

Solvent selection: The use of greener solvents can not only reduce the environmental impact but also influence the reaction pathway and the impurity profile.

By designing more sustainable and efficient synthetic routes, the formation of this compound and other related substances can be minimized at the source, leading to a higher quality product and a more environmentally friendly manufacturing process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.